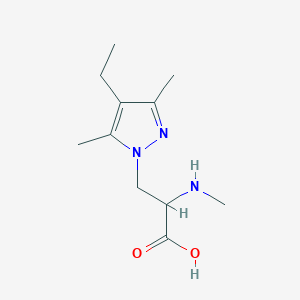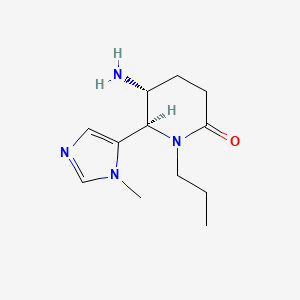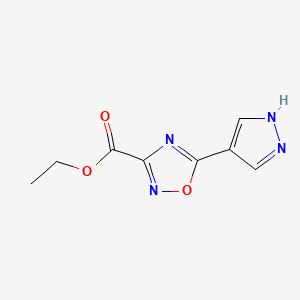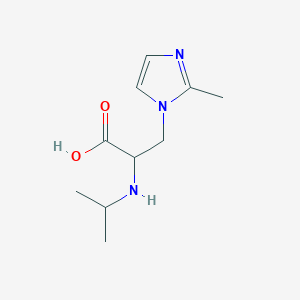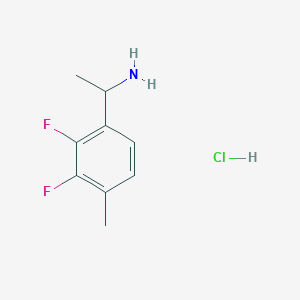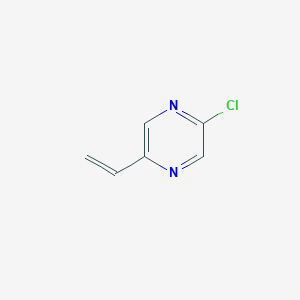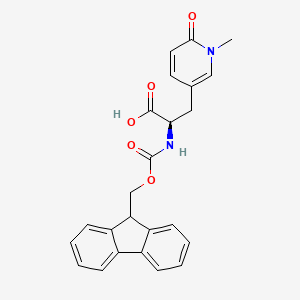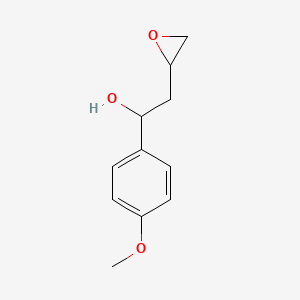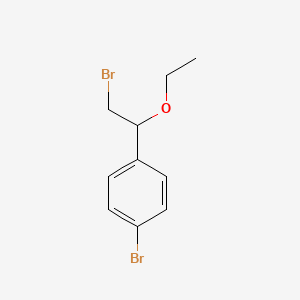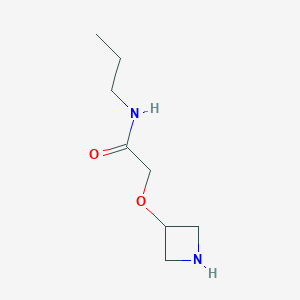
2-(azetidin-3-yloxy)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(azetidin-3-yloxy)-N-propylacetamide is an organic compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)-N-propylacetamide can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach is simple and efficient, yielding functionalized azetidines under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(azetidin-3-yloxy)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis , sodium hydride for deprotonation , and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while substitution reactions can introduce various functional groups onto the azetidine ring.
Wissenschaftliche Forschungsanwendungen
2-(azetidin-3-yloxy)-N-propylacetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(azetidin-3-yloxy)-N-propylacetamide involves its interaction with molecular targets in biological systems. The azetidine ring can act as a pharmacophore, interacting with enzymes and receptors to exert its effects. The specific pathways involved depend on the functional groups attached to the azetidine ring and the target molecules in the biological system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-azetidinone: A β-lactam compound with a similar azetidine ring structure.
3-pyrrole-substituted 2-azetidinones: Compounds with a pyrrole ring attached to the azetidine ring.
3-(prop-1-en-2-yl)azetidin-2-one: A compound with a similar azetidine ring but different substituents.
Uniqueness
2-(azetidin-3-yloxy)-N-propylacetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H16N2O2 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
2-(azetidin-3-yloxy)-N-propylacetamide |
InChI |
InChI=1S/C8H16N2O2/c1-2-3-10-8(11)6-12-7-4-9-5-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
IQTHGMMBLGEIQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)COC1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


